molecular formula C17H12N2 B14062270 Acridine, 9-(1H-pyrrol-1-yl)- CAS No. 60795-35-9

Acridine, 9-(1H-pyrrol-1-yl)-

Cat. No.: B14062270
CAS No.: 60795-35-9
M. Wt: 244.29 g/mol
InChI Key: PZFMGSWNUMNYSG-UHFFFAOYSA-N
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Description

9-(1H-Pyrrol-1-yl)acridine is a heterocyclic compound featuring an acridine core substituted at the 9-position with a pyrrole moiety. Acridines are planar tricyclic aromatic systems with a central pyridine ring fused to two benzene rings. The substitution at the 9-position significantly influences electronic properties, solubility, and biological activity.

For instance, thermolysis of 9-(benzotriazol-1-yl)acridines produces fused heterocyclic systems, suggesting that substituent stability and reactivity at the 9-position are critical for downstream applications .

Properties

CAS No.

60795-35-9

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

9-pyrrol-1-ylacridine

InChI

InChI=1S/C17H12N2/c1-3-9-15-13(7-1)17(19-11-5-6-12-19)14-8-2-4-10-16(14)18-15/h1-12H

InChI Key

PZFMGSWNUMNYSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Nickel Oxide-Mediated Arylation

The most direct route involves coupling pre-formed acridine derivatives with pyrrole via nickel oxide (NiO)-catalyzed C–N bond formation. As demonstrated in analogous systems, 9-chloroacridine reacts with pyrrole in ethanol/water (5:3 v/v) at 50°C for 24 hours using 7 mg NiO and potassium carbonate, yielding 70% of the target compound. Critical parameters include:

Parameter Optimal Value Effect on Yield
Catalyst Loading 5 mol% NiO <50% below 3 mol%
Temperature 50°C 30% decrease at 25°C
Reaction Time 24 hours 85% conversion at 18h

This method benefits from operational simplicity but requires strict exclusion of oxygen to prevent catalyst deactivation.

Friedländer Condensation Approaches

One-Pot Assembly from Acyclic Precursors

The Friedländer reaction enables simultaneous construction of the acridine core and pyrrole substitution. Cyclohexane-2-enone reacts with 1H-pyrrol-1-amine derivatives under acidic conditions (H₂SO₄, 120°C) to generate the tetracyclic framework in a single step. Key advantages include:

  • Atom economy exceeding 85%
  • No requirement for pre-functionalized acridine intermediates

However, regioselectivity challenges arise due to competing formation of 7- and 9-substituted isomers, necessitating chromatographic separation (hexane/acetone 75:25).

Oxidative Functionalization of 9-Methylacridine

Microwave-Assisted Oxidation/Coupling

A patented three-stage protocol converts 9-methylacridine to the target compound via intermediate carboxylic acid formation:

Stage 1: Oxidation with tert-butyl hydroperoxide (TBHP) and vanadyl acetylacetonate (VO(acac)₂) in chloroform under microwave irradiation (200-350W):

$$
\text{9-Methylacridine} \xrightarrow[\text{VO(acac)₂ (0.03 eq)}]{\text{TBHP (4 eq), CHCl₃}} \text{9-Acridinecarboxylic Acid} \quad (85\%\text{ yield})
$$

Stage 2: Acid chloride formation using SOCl₂
Stage 3: Amidation with pyrrolidine under Schlenk conditions

This method’s critical innovation involves batchwise addition of 9-methylacridine to control exothermicity, improving overall yield to 78% compared to single-batch approaches (≤60%).

Nucleophilic Aromatic Substitution

SNAr Reaction with Pyrrolide Anions

Acridine’s 9-position demonstrates enhanced susceptibility to nucleophilic attack due to reduced electron density. Treatment of 9-fluoroacridine with potassium pyrrolide in DMF at 130°C facilitates displacement over 48 hours:

$$
\text{9-Fluoroacridine} + \text{KPyrrolide} \xrightarrow{\text{DMF, 130°C}} \text{Acridine, 9-(1H-pyrrol-1-yl)-} \quad (62\%\text{ yield})
$$

Solvent screening data reveals dramatic rate dependence:

Solvent Dielectric Constant Reaction Time (h) Yield
DMF 36.7 48 62%
DMSO 46.7 36 58%
NMP 32.2 60 41%

Comparative Methodological Analysis

Yield and Scalability

Cross-method evaluation highlights critical trade-offs:

Method Typical Yield Scalability Cost Index
NiO Catalyzed Coupling 70% Pilot-scale $$$
Friedländer Condensation 55% Lab-scale $$
Oxidative Functionalization 78% Industrial $$$$
SNAr Reaction 62% Lab-scale $$$

Byproduct Formation

GC-MS analyses from the oxidative method show <5% dimeric byproducts versus 12-18% in coupling routes. This stems from TBHP’s selective oxidation mechanism compared to radical pathways in metal-mediated reactions.

Chemical Reactions Analysis

Types of Reactions

Acridine, 9-(1H-pyrrol-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridine N-oxides, while reduction can yield dihydroacridine derivatives .

Scientific Research Applications

Acridine and its derivatives have demonstrated diverse biological activities, including anti-tumor effects . This activity has spurred interest in their potential applications in scientific research, particularly in cancer treatment .

Scientific Research Applications

Acridine derivatives have shown promise as anti-cancer agents. Research into acridine derivatives has focused on synthesizing novel compounds and evaluating their efficacy against various cancer cell lines .

Anti-tumor Activity

  • 9-Substituted Acridines Research has focused on the synthesis of 9-substituted acridines and evaluating their anti-cancer activity .
  • 9-Anilino Acridines A series of 9-anilinoacridines incorporating phenyl-urea moieties were synthesized and tested in vitro for anti-proliferative activity against K562 and HepG-2 tumor cells .
  • Oxazine Derivatives Oxazine-substituted 9-anilinoacridines have demonstrated significant anti-cancer activity as topoisomerase II inhibitors .

Case Studies

  • 9-phenylacridine (ACPH) was found to have anti-cancer action in cervical cancer cells (HeLa) and liver cancer cells (HepG2), as well as in an in vivo model . ACPH can also sensitize UVA-induced DNA damage in vitro and in cells .
  • A family of acridine derivatives was discovered as effective and selective inhibitors of the IRE1-XBP1 branch of the UPR with substantial cytotoxicity on multiple myeloma (MM) cells, as well as in vivo MM tumor growth .
  • 9-Anilinoacridine Chimera 7b showed the best anti-cancer activity at low micromolar IC50 values in anti-proliferative experiments with multiple cancer cell lines .

Data Table

CompoundCancer Cell LinesIC50 Values
9-phenylacridine (ACPH)HeLa, HepG2N/A
9-Anilinoacridine Chimera 7bMultipleLow μM
Oxazine-substituted 9-anilinoacridine derivatives (5a , 5h , 5i , and 5j )DLA140-250 mg/mL
Oxazine-substituted 9-anilinoacridine derivatives (4b , 4c , 4e , and 4j )Dalton’s lymphoma ascites cells96.5 to 190 g/mL

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents at the 9-position of acridine modulate electronic density and molecular planarity, affecting DNA binding and photophysical properties. Key analogs include:

Compound Substituent Key Properties References
9-(1H-Pyrrol-1-yl)acridine Pyrrole ring Enhanced π-stacking; potential for DNA intercalation due to planar N-heterocycle Inferred
9-Styrylacridine Styryl group (C=C-Ph) Extended conjugation; melting point 186–262°C; yellow/red crystalline solids
9-Phenylacridine Phenyl group Molecular weight 255.31 g/mol; planar structure with limited solubility
9-Bromomethylacridine Bromomethyl (-CH2Br) Reactive electrophilic site; used in derivatization and crosslinking
9-Aminoacridine Amino (-NH2) Strong DNA intercalation; antileishmanial activity (IC50 < 10 μM)

Key Observations :

  • Electron-Donating Groups: Pyrrole and amino substituents increase electron density, improving DNA binding compared to phenyl or bromomethyl groups .
  • Steric Effects : Bulky substituents (e.g., styryl) reduce planarity, diminishing intercalation efficiency .

Physicochemical Properties

Melting points and solubility vary with substituent polarity:

  • 9-Styrylacridines: Melting points range from 174°C (4-methoxy) to 262°C (4-N,N-dimethylamino), with lower solubility in polar solvents .
  • 9-Aminoacridine Derivatives: Higher solubility in aqueous buffers due to protonatable amino groups .
  • 9-(Isoindoline-1,3-dione)acridine : Melts at 258–260°C, with IR peaks at 1725 cm⁻¹ (C=O stretch) .

Pyrrole-substituted acridines are expected to exhibit moderate solubility in organic solvents and melting points >200°C, inferred from analogs .

Q & A

Q. What are the established synthetic routes for preparing 9-substituted acridine derivatives, such as 9-(1H-pyrrol-1-yl)-acridine?

The Goldberg reaction is a conventional method for synthesizing acridine derivatives. For example, acridones can be synthesized from o-chlorobenzoic acid and aniline derivatives under copper-catalyzed conditions . Advanced routes include Pd-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline to form acridine scaffolds . For 9-position modifications, nucleophilic substitution is favored due to the low electron density at position 9, enabling reactions with pyrrole derivatives under mild alkaline conditions .

Q. How can researchers characterize the structural integrity of 9-(1H-pyrrol-1-yl)-acridine?

Key techniques include:

  • NMR spectroscopy : ¹H-NMR and ¹³C-NMR confirm substitution patterns and aromatic proton environments .
  • X-ray crystallography : Resolve bond angles and confirm planarity of the acridine core (e.g., mean C–C bond length = 0.002 Å in related anthryl-pyrazole derivatives) .
  • Mass spectrometry (EI-MS) : Validate molecular weight and fragmentation patterns .

Q. What analytical methods are suitable for studying the photophysical properties of acridine-pyrrole hybrids?

Fluorescence spectroscopy is critical for evaluating applications in probe design. For example, 9-(4-(1,2-diamine)benzene-N1-phenyl)acridine derivatives exhibit NO-sensitive fluorescence quenching, monitored via excitation/emission shifts (e.g., λex = 410 nm, λem = 510 nm) . Chemiluminescence assays using H2O2-KOH systems can also quantify DNA interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing 9-(heteroaryl)-acridines?

Discrepancies in NMR or mass spectra may arise from regioisomeric byproducts or solvent interactions. Strategies include:

  • Comparative analysis : Cross-reference with literature-reported shifts (e.g., acridine protons typically resonate at δ 8.2–9.0 ppm) .
  • DFT calculations : Predict electronic environments to assign ambiguous signals .
  • Chromatographic purification : Use silica gel chromatography (ethyl acetate/hexane gradients) to isolate pure regioisomers .

Q. What strategies optimize the reaction yield for radical-mediated cyclization in acridine synthesis?

Bu3SnH/AIBN-mediated radical reactions can form pentacyclic acridines. Key parameters:

  • Reflux conditions : Toluene at 110°C ensures radical initiation .
  • Dropwise addition : Prevents side reactions from excess radicals .
  • Post-reaction quenching : Rapid solvent removal and silica gel chromatography minimize decomposition .

Q. How do electronic effects of the pyrrole substituent influence acridine's reactivity in nucleophilic substitutions?

The electron-rich pyrrole ring at position 9 increases acridine’s susceptibility to electrophilic attacks. For example:

  • Oxidation : Acridine derivatives are oxidized to acridones by dichromate in acetic acid, with pyrrole substituents modulating reaction rates .
  • Electrophilic aromatic substitution : Pyrrole directs electrophiles to acridine’s 1- and 3-positions due to resonance effects .

Q. What computational methods support the design of acridine-based fluorescent probes?

  • TD-DFT : Predicts absorption/emission wavelengths by modeling excited-state transitions .
  • Molecular docking : Simulates probe interactions with biomolecules (e.g., DNA intercalation) .
  • Solvent effect modeling : COSMO-RS calculations assess polarity-dependent fluorescence quenching .

Q. How can structure-activity relationships (SAR) guide the development of acridine derivatives with anti-inflammatory activity?

SAR studies on hexahydro-acridine-1,8-diones reveal:

  • Hydroxyl groups : Enhance potency (e.g., compound 5f showed 2× higher activity than indomethacin) .
  • Substituent positioning : Electron-withdrawing groups at the 9-position improve binding to COX-2 .
  • Dimeric analogs : Bis-acridine derivatives (e.g., 10,10'-(ethane-1,2-diyl)bis-) increase bioavailability .

Methodological and Data Analysis Questions

Q. What protocols validate the reproducibility of acridine synthesis from primary literature?

  • Stepwise replication : Follow documented procedures (e.g., Goldberg reaction in Organic Syntheses) .
  • Control experiments : Compare yields/purity with original reports (e.g., 50% yield for pentacyclic acridine via radical cyclization) .
  • Peer validation : Collaborate with independent labs to confirm spectral data .

Q. How should researchers approach conflicting data on acridine's photostability in bioimaging applications?

Contradictions may arise from varying experimental conditions (e.g., UV exposure time, solvent polarity). Mitigation strategies:

  • Standardized protocols : Use fixed light intensities (e.g., 365 nm LED) and inert atmospheres .
  • Quenching studies : Compare degradation rates with/without antioxidants (e.g., ascorbic acid) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., solvent polarity inversely correlates with photostability) .

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